molecular formula C7H4FNO B1313443 5-Fluoro-2-hydroxybenzonitrile CAS No. 91407-41-9

5-Fluoro-2-hydroxybenzonitrile

Cat. No.: B1313443
CAS No.: 91407-41-9
M. Wt: 137.11 g/mol
InChI Key: MWLKQSIMPLORKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-hydroxybenzonitrile (CAS: 91407-41-9) is a fluorinated aromatic compound with the molecular formula C₇H₄FNO and a molecular weight of 137.11 g/mol. It features a hydroxyl (-OH) group at the 2-position and a fluorine atom at the 5-position on a benzonitrile backbone. This compound is commercially available in high purity (98%) and is utilized in pharmaceutical and organic synthesis due to fluorine’s electronegativity and metabolic stability-enhancing properties .

Properties

IUPAC Name

5-fluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLKQSIMPLORKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512947
Record name 5-Fluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91407-41-9
Record name 5-Fluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91407-41-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Fluoro-2-hydroxybenzonitrile involves the reaction of 5-fluoro-2-hydroxybenzaldehyde oxime with acetic anhydride. The mixture is heated to reflux for 2 hours and then concentrated. The residue is poured into ice water and extracted with ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar organic reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-Fluoro-2-hydroxybenzaldehyde.

    Reduction: 5-Fluoro-2-hydroxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoro-2-hydroxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, compounds containing fluorine atoms are often studied for their potential therapeutic effects. Fluorine can enhance the metabolic stability and bioavailability of pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Table 1: Key Properties of Halogenated 2-Hydroxybenzonitriles
Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Methods
5-Fluoro-2-hydroxybenzonitrile C₇H₄FNO 137.11 Pharmaceutical intermediates, drug design Fluorination of o-cyanophenol derivatives
5-Chloro-2-hydroxybenzonitrile C₇H₄ClNO 153.57 Organic synthesis, agrochemicals Chlorination of o-cyanophenol
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 198.02 Antiretroviral drugs, cancer therapies Bromination of o-cyanophenol
4-Chloro-5-fluoro-2-hydroxybenzonitrile C₇H₃ClFNO 171.56 Specialty pharmaceuticals Multi-step halogenation

Key Observations :

  • Electronic Effects : Fluorine’s high electronegativity increases the electron-withdrawing effect, enhancing the compound’s stability and reactivity in nucleophilic substitution reactions compared to bulkier halogens like bromine or chlorine.
  • Molecular Weight : Fluorine’s lower atomic weight results in a lighter molecule (137.11 g/mol) compared to chloro (153.57 g/mol) and bromo (198.02 g/mol) analogs, influencing solubility and melting points.
  • Applications : Bromo and chloro derivatives are prominent in cancer therapies and agrochemicals , while the fluoro analog is favored in drug design for improved bioavailability .

Positional Isomers and Functional Group Variants

Table 2: Comparison with Positional Isomers and Methoxy Analogs
Compound Name Molecular Formula Substituent Positions Key Differences
4-Fluoro-2-hydroxybenzonitrile C₇H₄FNO 4-F, 2-OH Lower similarity (0.90 vs. 0.88) to 5-Fluoro isomer; altered electronic distribution affects reactivity
5-Fluoro-2-methoxybenzonitrile C₈H₆FNO₂ 5-F, 2-OCH₃ Methoxy group reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to hydroxyl analogs
5-Formyl-2-hydroxybenzonitrile C₈H₅NO₂ 5-CHO, 2-OH Aldehyde group introduces electrophilic sites for condensation reactions, diverging from fluorine’s applications

Key Observations :

  • Positional Isomerism : Moving the fluorine from the 5- to 4-position alters steric and electronic environments, impacting binding affinity in drug-receptor interactions .
  • Functional Groups : Replacing -OH with -OCH₃ (methoxy) reduces intermolecular hydrogen bonding, as seen in 5-Fluoro-2-methoxybenzonitrile’s crystalline structure .

Physicochemical and Structural Properties

  • Hydrogen Bonding : In 5-Bromo-2-hydroxybenzonitrile, O-H···N hydrogen bonds (O⋯N: ~2.8 Å) stabilize crystal packing . Fluorine’s smaller size may shorten this distance slightly, enhancing lattice energy.
  • Solubility : Fluorine’s polarity increases solubility in organic solvents relative to bromo or chloro analogs, though methoxy derivatives are less soluble due to reduced polarity .

Biological Activity

5-Fluoro-2-hydroxybenzonitrile (C₇H₄FNO) is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a hydroxyl group and a fluorine atom. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C₇H₄FNO
  • Functional Groups : Hydroxyl (-OH) and nitrile (-CN)
  • Physical State : Typically appears as a solid at room temperature.

The presence of fluorine enhances the compound's metabolic stability and bioavailability, making it a valuable candidate in drug design and development.

Enzyme Interactions

Research indicates that this compound can interact with various enzymes, potentially acting as an inhibitor or activator. The interactions are primarily characterized by binding to active sites or allosteric sites on enzymes, leading to significant changes in their conformation and function.

Table 1: Enzyme Interaction Studies

Enzyme TypeInteraction TypeEffect on Activity
KinaseInhibitionReduced phosphorylation of substrates
PhosphataseActivationEnhanced dephosphorylation rates

Cellular Effects

The compound influences cellular processes by modulating key signaling pathways and gene expression. For instance, it has been shown to alter the phosphorylation status of proteins involved in signaling cascades, impacting cell viability and metabolic activity.

Gene Expression Modulation

This compound can interact with transcription factors, leading to changes in the expression levels of specific genes. This modulation is crucial for understanding its potential therapeutic effects in conditions such as cancer.

Anticancer Activity

A notable study explored the effects of this compound on renal cell carcinoma (RCC) models. The compound was administered to xenograft-bearing mice, resulting in significant tumor size reduction and regression. The treatment led to decreased mRNA levels of HIF-2C and its regulated genes, indicating a potential mechanism for its anticancer activity .

Table 2: Tumor Response in Xenograft Models

Treatment GroupDose (mg/kg)Tumor Size Reduction (%)
Vehicle0-
Compound Treatment1035
Compound Treatment3050

Potential Antimicrobial Activity

Research has also suggested that this compound exhibits antibacterial and antifungal properties. Specific assays are required to confirm these effects; however, preliminary data indicate its potential effectiveness against various pathogens.

Q & A

Q. How can green chemistry principles be applied to scale up this compound synthesis?

  • Methodological Answer : Replace toxic solvents (DCM, THF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Employ continuous flow reactors to reduce waste (PMI <8) and energy (ΔT <20°C). Recover catalysts (e.g., Pd nanoparticles) via magnetic separation (Fe₃O₄@SiO₂-Pd). Monitor E-factor and atom economy (>65%) using LCA software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-hydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.